molecular formula C10H16ClNO2 B1654484 2-Methoxy-2-(3-methoxyphenyl)ethylamine CAS No. 23582-54-9

2-Methoxy-2-(3-methoxyphenyl)ethylamine

Cat. No.: B1654484
CAS No.: 23582-54-9
M. Wt: 217.69 g/mol
InChI Key: SVRFEXNTXJGYNU-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Amino Ethers in Organic Chemistry Research

Aryl-substituted amino ethers represent a significant class of organic compounds that are integral to various fields of chemical research, particularly in medicinal chemistry and materials science. The core structure, which combines an aromatic ring (aryl group) with an ether and an amine functional group, provides a versatile scaffold for developing new molecules with specific properties.

In organic synthesis, the development of methods to create aryl ether linkages is a topic of ongoing research. Techniques such as the Williamson ether synthesis, Ullmann condensation, and modern palladium- or copper-catalyzed cross-coupling reactions are employed to construct these molecules. scribd.comcymitquimica.comnih.gov The presence of both an amine and an ether group allows for a wide range of chemical modifications, making them valuable as building blocks or intermediates in the synthesis of more complex molecular architectures. google.comgoogle.com For instance, related phenethylamine (B48288) structures are used in reactions like the Pictet-Spengler reaction to form complex heterocyclic systems. fishersci.ca

The functional group combination in aryl-substituted amino ethers is a common motif in biologically active compounds. The aryl group can engage in various interactions with biological targets, while the amino and ether groups can influence solubility, metabolic stability, and receptor binding. As a result, these compounds are often investigated in the development of new therapeutic agents. google.com The study of how substituents on the aromatic ring and modifications to the amino ether chain affect biological activity is a key area of research. nih.govresearchgate.net

Historical Overview of Research on 2-Methoxy-2-(3-methoxyphenyl)ethylamine

A specific, detailed historical timeline for the research of this compound is not extensively documented in dedicated publications. Its emergence is likely rooted in broader synthetic chemistry programs exploring the properties and reactions of novel substituted phenethylamines or as a specific target for academic or industrial research projects that have not been widely published.

The existence of the compound is confirmed through chemical databases and supplier listings, which indicate it is available as a research chemical. The PubChem database, for example, has an entry for the (R)-enantiomer, created in 2015, which provides computed properties for the molecule. This suggests that the compound has been synthesized and characterized, at least on a small scale for research purposes.

It is plausible that the first synthesis of this compound was achieved as part of a library of related compounds for screening purposes or as an intermediate in a multi-step synthesis of a more complex target molecule. Without a seminal publication detailing its initial synthesis and characterization, its history remains largely within the realm of unpublished or proprietary research.

Structural Features and Stereochemical Considerations of this compound

The structure of this compound is characterized by several key features that dictate its chemical properties. The molecule possesses a central ethylamine (B1201723) chain. The carbon atom adjacent to the nitrogen (C1) is attached to the amino group, while the next carbon in the chain (C2) is bonded to both a methoxy (B1213986) group and a 3-methoxyphenyl (B12655295) group.

The presence of a chiral center is a critical aspect of this molecule's structure. The C2 carbon is bonded to four different substituents:

An aminomethyl group (-CH2NH2)

A methoxy group (-OCH3)

A 3-methoxyphenyl group (-C6H4OCH3)

A hydrogen atom

This arrangement means that this compound can exist as a pair of enantiomers, (R)-2-methoxy-2-(3-methoxyphenyl)ethylamine and (S)-2-methoxy-2-(3-methoxyphenyl)ethylamine. wou.eduresearchgate.net Enantiomers are non-superimposable mirror images of each other and can have different biological activities and interactions with other chiral molecules. libretexts.orglibretexts.org The synthesis of this compound without chiral control would result in a racemic mixture (an equal mixture of both enantiomers), whereas an asymmetric synthesis would be required to produce a single enantiomer. researchgate.net The absolute configuration of each enantiomer can be determined using techniques like X-ray crystallography or by comparison with known chiral standards. acs.org

The 3-methoxyphenyl group consists of a benzene (B151609) ring with a methoxy substituent at the meta position relative to the point of attachment to the ethylamine chain. The presence of two methoxy groups, one on the phenyl ring and one on the ethylamine backbone, influences the molecule's polarity, solubility, and potential for hydrogen bonding.

Below is a table summarizing some of the key properties of the (R)-enantiomer of this compound, based on computed data.

PropertyValue
IUPAC Name (2R)-2-methoxy-2-(3-methoxyphenyl)ethanamine
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Chiral Center C2 of the ethylamine chain
Functional Groups Primary amine, Ether (aliphatic), Ether (aromatic), Phenyl ring

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-2-(3-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-12-9-5-3-4-8(6-9)10(7-11)13-2;/h3-6,10H,7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRFEXNTXJGYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946383
Record name 2-Methoxy-2-(3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23582-54-9
Record name Phenethylamine, m,beta-dimethoxy-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023582549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-2-(3-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
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Record name 2-methoxy-2-(3-methoxyphenyl)ethan-1-amine hydrochloride
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Chemical Reactivity and Transformation Studies of 2 Methoxy 2 3 Methoxyphenyl Ethylamine

Nucleophilic Reactivity of the Amine Moiety

The terminal primary amine group (-NH2) is a key site of nucleophilic reactivity, readily participating in reactions with a wide range of electrophiles.

Acylation Reactions

Primary amines, such as the one present in 2-Methoxy-2-(3-methoxyphenyl)ethylamine, undergo acylation when treated with acylating agents like acyl chlorides or acid anhydrides. This reaction, often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct, results in the formation of a stable N-substituted amide. youtube.comias.ac.in The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acylating agent. youtube.com

Table 1: Acylation of this compound

Reactant Acylating Agent Typical Base Product
This compound Acetyl chloride Pyridine N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide
This compound Benzoyl chloride Triethylamine N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide

Alkylation Reactions

The amine group can be alkylated by reaction with alkyl halides. This nucleophilic substitution reaction leads to the formation of secondary amines. However, the resulting secondary amine is often more nucleophilic than the starting primary amine, which can lead to subsequent alkylations, yielding a tertiary amine and potentially a quaternary ammonium (B1175870) salt as byproducts. acs.orgnih.gov Controlling the stoichiometry of the reactants and the reaction conditions is crucial to selectively obtain the mono-alkylated product. The "borrowing hydrogen" methodology, using alcohols as alkylating agents in the presence of a suitable catalyst, represents a more modern and atom-economic approach to N-alkylation. acs.orgnih.gov

Table 2: Alkylation of this compound

Reactant Alkylating Agent Product (Mono-alkylation) Potential Byproducts
This compound Methyl iodide N-methyl-2-methoxy-2-(3-methoxyphenyl)ethylamine Di- and tri-methylated products
This compound Benzyl bromide N-benzyl-2-methoxy-2-(3-methoxyphenyl)ethylamine Dibenzylated product

Formation of Imines and Schiff Bases

The primary amine of this compound can condense with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reversible reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. libretexts.org The reaction proceeds through a carbinolamine intermediate, which then dehydrates to yield the final imine product. masterorganicchemistry.comlibretexts.org The water formed is often removed to drive the equilibrium towards the product.

Table 3: Imine Formation with this compound

Reactant Carbonyl Compound Typical Catalyst Product
This compound Benzaldehyde Acetic acid (E)-N-benzylidene-2-methoxy-2-(3-methoxyphenyl)ethan-1-amine
This compound Acetone p-Toluenesulfonic acid N-(propan-2-ylidene)-2-methoxy-2-(3-methoxyphenyl)ethan-1-amine

Electrophilic Reactivity of the Aromatic Ring System

The substituted benzene (B151609) ring is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The rate and regioselectivity of this substitution are governed by the electronic effects of the existing substituents. byjus.com

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound contains two substituents: the methoxy (B1213986) group (-OCH3) at position 3 and the 1-methoxyethylamine group (-CH(OCH3)CH2NH2) at position 1.

Methoxy Group (-OCH3): This is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho (2 and 4) and para (6) to itself. libretexts.org

1-Methoxyethylamine Group: This alkyl-based group is generally considered an activating, ortho, para-director through an inductive electron-donating effect. libretexts.org

The combined influence of these two groups makes the aromatic ring highly activated towards electrophilic attack. The directing effects are concerted, strongly favoring substitution at positions 2, 4, and 6. Position 4 is particularly activated by both groups. Steric hindrance from the side chain at position 1 might slightly disfavor substitution at the adjacent position 2, potentially making position 4 the most favorable site for attack by many electrophiles.

Table 4: Predicted Products of Electrophilic Aromatic Substitution

Reaction Type Reagents Major Product(s)
Nitration HNO3, H2SO4 1-(1-Methoxy-2-aminoethyl)-2-methoxy-5-nitrobenzene and/or 1-(1-Methoxy-2-aminoethyl)-4-methoxy-5-nitrobenzene
Bromination Br2, FeBr3 1-(1-Methoxy-2-aminoethyl)-2-bromo-5-methoxybenzene and/or 1-(1-Methoxy-2-aminoethyl)-4-bromo-5-methoxybenzene
Friedel-Crafts Acylation CH3COCl, AlCl3 1-(5-acetyl-2-methoxyphenyl)-1-methoxyethan-2-amine

Functionalization of Methoxy Groups

The two methoxy groups in the molecule represent sites for potential functionalization, most commonly through ether cleavage (demethylation) to yield hydroxyl groups. The conditions required for cleavage depend on the nature of the ether.

Aromatic Methoxy Group: Aryl methyl ethers are generally robust and require strong reagents for cleavage. Common methods include treatment with strong protic acids like HBr or HI, or Lewis acids such as boron tribromide (BBr3). google.com

Benzylic Methoxy Group: Benzylic ethers are more labile. They can be cleaved by the same strong acid conditions as aryl ethers. organic-chemistry.org However, they are also uniquely susceptible to hydrogenolysis, a milder method involving catalytic hydrogenation (e.g., H2 gas with a palladium-on-carbon catalyst), which typically leaves aryl ethers intact. organic-chemistry.orgyoutube.com

This difference in reactivity could potentially allow for the selective demethylation of the benzylic methoxy group under hydrogenolysis conditions, while harsher acidic conditions would likely cleave both methoxy groups.

Table 5: Demethylation Reactions

Reaction Type Reagents / Conditions Targeted Methoxy Group Product
Hydrogenolysis H2, Pd/C Benzylic 2-(3-methoxyphenyl)-2-aminoethanol
Strong Acid Cleavage BBr3, then H2O Both 3-(1-hydroxy-2-aminoethyl)phenol

Oxidation and Reduction Chemistry of 2-Methoxy-2-(3-methoxyphenyl)ethylamineThe behavior of this compound under oxidative or reductive conditions has not been documented in the scientific literature.

This lack of information suggests that this compound may be a novel compound or one that has not been the subject of detailed chemical investigation.

Mechanistic Investigations of Reactions Involving 2 Methoxy 2 3 Methoxyphenyl Ethylamine

Reaction Pathway Elucidation Using Kinetic Isotope Effects

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution at a specific atomic position alters the rate of a chemical reaction. google.com This effect arises from the differences in zero-point vibrational energies between bonds involving lighter and heavier isotopes. fishersci.ca A significant change in reaction rate upon isotopic substitution (a primary KIE) typically indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction. researchgate.netnih.gov

For a hypothetical reaction involving 2-Methoxy-2-(3-methoxyphenyl)ethylamine, such as N-dealkylation or oxidation at the benzylic position, KIE studies would provide critical insights. For instance, deuteration at the ethylamine (B1201723) moiety or the methoxy (B1213986) group could help pinpoint the sequence of bond-breaking and bond-forming events.

Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction of this compound

Isotopically Labeled PositionReaction TypeExpected kH/kDImplication for Rate-Determining Step
α-carbon of ethylamineC-H bond cleavage> 1 (Normal KIE)C-H bond breaking is part of the RDS
β-carbon of ethylamineC-H bond cleavage> 1 (Normal KIE)C-H bond breaking is part of the RDS
Methoxy group (O-CH3)O-demethylation> 1 (Normal KIE)Cleavage of the O-CH3 bond is involved in the RDS
Non-reacting siteSteric or electronic effects≈ 1 or slightly inverseBond to isotope is not broken in the RDS

This table is illustrative and based on general principles of KIEs; specific values would depend on the actual reaction and its transition state.

Transition State Analysis in this compound Reactions

Transition state analysis involves the characterization of the high-energy, transient molecular structure that exists at the peak of the reaction energy profile, connecting reactants and products. Computational chemistry, particularly density functional theory (DFT), is a primary tool for modeling these transition states. google.com Such analyses can reveal the geometry, electronic structure, and vibrational frequencies of the transition state, offering a detailed picture of the bond-breaking and bond-forming processes.

In reactions of this compound, computational studies could model the transition states for various potential pathways. For example, in a Pictet-Spengler reaction, which this class of compounds can undergo, transition state analysis could clarify the concerted or stepwise nature of the cyclization and the role of catalysts. nih.gov

Intermediate Identification and Characterization

Many chemical reactions proceed through one or more intermediates—species that are more stable than transition states but less stable than reactants and products. The identification and characterization of these intermediates are crucial for a complete understanding of the reaction mechanism. Techniques such as spectroscopy (NMR, IR, UV-Vis) and mass spectrometry are often employed to detect and characterize these transient species.

For reactions involving this compound, potential intermediates could include carbocations, carbanions, or radical species, depending on the reaction conditions. For instance, in a nucleophilic substitution reaction at the benzylic carbon, a stabilized carbocation intermediate might be formed. Trapping experiments, where a reagent is added to react specifically with a suspected intermediate, can provide evidence for its existence.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can have a profound impact on the rate (reactivity) and outcome (selectivity) of a chemical reaction. Solvents can influence reaction rates by stabilizing or destabilizing the reactants, transition state, or intermediates through electrostatic interactions, hydrogen bonding, or other intermolecular forces. The polarity, proticity, and coordinating ability of the solvent are key factors.

For reactions of this compound, which contains both polar (amine, ether) and nonpolar (aromatic ring) functionalities, solvent effects would be significant. A polar protic solvent might stabilize an ionic intermediate through hydrogen bonding, thereby accelerating a reaction that proceeds through such a species. In contrast, a nonpolar aprotic solvent might favor a concerted mechanism with a less polar transition state. Systematic studies involving a range of solvents with varying dielectric constants and hydrogen-bonding capabilities would be necessary to map these effects.

Stereochemical Course of Reactions

When a reaction involves the formation or transformation of a chiral center, understanding its stereochemical course is essential. This involves determining whether the reaction proceeds with retention of configuration, inversion of configuration, or racemization at the chiral center. The stereochemical outcome is often dictated by the reaction mechanism.

If this compound were to be used in a reaction that creates a new stereocenter, for example, through addition to the ethylamine group, the stereochemical course would reveal mechanistic details. A reaction that proceeds through a planar, achiral intermediate (like a carbocation) would likely lead to a racemic mixture of products. In contrast, a concerted reaction, such as an SN2-type displacement, would typically result in an inversion of stereochemistry. Chiral auxiliaries or catalysts could be employed to control the stereochemical outcome, and the analysis of the product's optical activity would be key to understanding the mechanistic pathway. nih.gov

Applications of 2 Methoxy 2 3 Methoxyphenyl Ethylamine in Advanced Organic Synthesis

2-Methoxy-2-(3-methoxyphenyl)ethylamine as a Chiral Auxiliary in Asymmetric Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry has been established, the auxiliary is typically removed. Common applications for chiral auxiliaries include asymmetric alkylations, additions to carbonyl compounds, and cycloadditions. researchgate.net

Despite a thorough search of scientific databases, no studies have been found that describe the use of this compound as a chiral auxiliary. Consequently, there is no data to report on its performance in the following applications.

Asymmetric Alkylations

There are no documented instances of this compound being employed as a chiral auxiliary to direct asymmetric alkylation reactions.

Asymmetric Additions to Carbonyl Compounds

No literature is available on the application of this compound as a chiral auxiliary for asymmetric additions to aldehydes or ketones.

Stereoselective Cycloadditions

The use of this compound to control stereoselectivity in cycloaddition reactions has not been reported in scientific literature.

Chiral Resolution Agents

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. nih.gov This is often achieved by reacting the mixture with a chiral resolving agent to form diastereomers, which can then be separated. There is no evidence to suggest that this compound has been utilized as a chiral resolving agent.

This compound as a Building Block in Complex Molecule Synthesis

Many phenylethylamine derivatives serve as crucial starting materials or intermediates in the synthesis of complex molecules, particularly those containing nitrogen. fishersci.ca

Advanced Spectroscopic and Spectrometric Characterization of 2 Methoxy 2 3 Methoxyphenyl Ethylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. For a chiral compound like 2-Methoxy-2-(3-methoxyphenyl)ethylamine, NMR is instrumental in determining not only the connectivity of atoms but also the relative and absolute stereochemistry.

1D and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each proton and carbon atom in the molecule. The expected chemical shifts for this compound are influenced by the electron-donating methoxy (B1213986) groups and the aromatic ring.

Predicted ¹H and ¹³C NMR Data for this compound:

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H/C-α~4.2~84.0
H/C-β (CH₂)~2.9 - 3.1~47.0
Ar-OCH₃~3.8~55.2
α-OCH₃~3.3~56.0
C-1'-~140.0
C-2'~6.8~112.0
C-3'-~159.9
C-4'~6.9~118.0
C-5'~7.2 (t)~129.5
C-6'~6.8~113.0
NH₂(variable)-

Note: Predicted values are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these resonances and determining the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the proton at the chiral center (H-α) and the methylene (B1212753) protons (H-β) would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the signal for C-α would show a correlation to the H-α signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is vital for piecing together the molecular skeleton. Key HMBC correlations would be expected from the methoxy protons to their attached carbons and adjacent aromatic carbons, as well as from the ethylamine (B1201723) protons to the aromatic ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for stereochemical assignment as it detects through-space proximity of protons, typically within 5 Å. acdlabs.comyoutube.comlibretexts.orgyoutube.com For a specific enantiomer, NOESY can reveal the spatial relationship between the protons on the chiral center (H-α) and the protons of the substituents, providing insight into the molecule's preferred conformation and relative stereochemistry. For example, a NOESY correlation between the α-methoxy protons and a specific aromatic proton would help define the orientation of the methoxy group relative to the phenyl ring. youtube.comlibretexts.org

Chiral NMR Reagents for Enantiomeric Purity Determination

To determine the enantiomeric purity of a chiral amine like this compound, chiral NMR reagents are employed. These reagents form transient diastereomeric complexes with the enantiomers of the analyte, leading to the differentiation of their NMR signals. scribd.comuba.ar

Commonly used chiral solvating agents (CSAs) for amines include derivatives of BINOL (1,1'-bi-2-naphthol) and chiral acids like (R,R)-(+)-tartaric acid or (2R, 3R)-dibenzoyl-tartaric acid. uba.arresearchgate.net The addition of a CSA to a solution of the racemic amine in an NMR tube results in the formation of two diastereomeric complexes, which exhibit distinct chemical shifts for corresponding protons in the ¹H NMR spectrum. uba.arresearchgate.net The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the sample. For instance, the methoxy protons or the α-proton signals are often well-resolved and suitable for this analysis.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₅NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 182.1181 g/mol . This precise mass measurement is a critical step in confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of a selected precursor ion, providing detailed structural information. For phenylethylamine derivatives, fragmentation commonly occurs through specific cleavage patterns. libretexts.orgresearchgate.net

Proposed MS/MS Fragmentation Pathway for [M+H]⁺ of this compound:

The protonated molecule ([M+H]⁺, m/z 182) is expected to undergo fragmentation through several key pathways:

Alpha-Cleavage: Cleavage of the Cα-Cβ bond is a characteristic fragmentation for phenylethylamines. This would result in the formation of a stable benzylic cation.

Loss of Methanol (B129727): The methoxy group at the chiral center can be eliminated as a neutral methanol molecule (CH₃OH).

Cleavage of the Ethylamine Side Chain: The bond between the nitrogen and the α-carbon can cleave.

Predicted Major Fragment Ions in MS/MS:

m/z (Proposed)Proposed Structure/Loss
151[M+H - CH₃OH]⁺
135[M+H - CH₃OH - NH₃]⁺ or [3-methoxyphenyl-CH]⁺
121[3-methoxyphenyl]⁺
91[Tropylium ion]⁺
30[CH₂=NH₂]⁺

Note: The relative intensities of these fragments will depend on the collision energy used in the MS/MS experiment.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study conformational isomers.

The IR and Raman spectra of this compound will be characterized by vibrations corresponding to its key structural features: the aromatic ring, the methoxy groups, the ethylamine chain, and the N-H bonds.

Characteristic Vibrational Frequencies for this compound:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400-3300N-H stretchingPrimary amine
3080-3010C-H stretchingAromatic C-H
2980-2850C-H stretchingAliphatic C-H (ethyl & methoxy)
~2830C-H symmetric stretchingMethoxy (-OCH₃)
1600, 1585, 1490C=C stretchingAromatic ring
1470-1430C-H bendingAliphatic C-H
1260-1200Asymmetric C-O-C stretchingAryl ether
1150-1085C-O stretchingAliphatic ether
880-750C-H out-of-plane bendingAromatic ring substitution pattern

The presence of a sharp, medium intensity band around 2830 cm⁻¹ in the IR spectrum is a good indicator of a methoxy group. spectroscopyonline.com Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone, which may be weak in the IR spectrum. nih.gov Furthermore, detailed analysis of the vibrational spectra, often aided by theoretical calculations, can provide insights into the different conformations the flexible ethylamine side chain can adopt.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy involves the interaction of polarized light with chiral molecules and is a crucial tool for determining the enantiomeric excess (e.e.) and investigating the stereochemistry of compounds like this compound.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. For a chiral molecule, an ORD spectrum shows how the specific rotation [α] varies with the wavelength (λ) of the light. A key feature of an ORD spectrum is the Cotton effect, which is the combination of both optical rotation and circular dichroism in the vicinity of an absorption band of a chromophore.

The sign and magnitude of the Cotton effect can provide structural information about the stereocenter. For this compound, the phenyl ring and the methoxy group would act as chromophores. The analysis of the ORD spectrum would involve identifying the wavelengths of maximum and minimum rotation (peaks and troughs) associated with these chromophores. This data is instrumental in assigning the absolute configuration of chiral molecules, often by comparison with structurally related compounds of known stereochemistry.

Table 1: Illustrative ORD Data for a Chiral Phenyl-containing Amine

Wavelength (nm)Specific Rotation [α]Observation
700+50°Plain positive curve
589 (D-line)+85°Standard measurement
350+300°Peak of Cotton effect
320Crossover point
290-250°Trough of Cotton effect
250+150°Plain positive curve

Note: This table is illustrative and does not represent actual data for this compound.

Electronic Circular Dichroism (ECD) spectroscopy is a technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum is a plot of this difference, usually expressed as molar ellipticity [θ], against wavelength. Positive or negative peaks in an ECD spectrum are known as Cotton effects and correspond to the electronic transitions of the molecule's chromophores.

For this compound, the aromatic ring system would be the primary chromophore. The sign of the Cotton effects in its ECD spectrum could be correlated with its absolute configuration. Quantum chemical calculations are often employed to predict the theoretical ECD spectrum for a given enantiomer (e.g., the R or S configuration). By comparing the experimentally measured ECD spectrum with the calculated spectra, the absolute stereochemistry of the compound can be determined.

Table 2: Hypothetical ECD Spectral Data for Enantiomers of a Chiral Amine

Wavelength (nm)(R)-Enantiomer Molar Ellipticity [θ](S)-Enantiomer Molar Ellipticity [θ]
350+1.5-1.5
32000
290-2.0+2.0
260+0.8-0.8

Note: This table is hypothetical and intended to illustrate the mirror-image relationship between the ECD spectra of two enantiomers.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the precise arrangement of atoms in the crystal lattice.

To apply this method to this compound, a suitable single crystal of one of its enantiomers, or a salt with a chiral counter-ion of known absolute configuration, would need to be prepared. The analysis of the diffraction data would provide the exact spatial coordinates of each atom, confirming the connectivity and the absolute configuration (R or S) of the chiral center. The Flack parameter, derived from the crystallographic data, is a critical value used to confidently assign the absolute structure. A value close to zero for the correct enantiomer confirms the assignment.

Table 3: Representative Crystallographic Data for a Chiral Organic Molecule

ParameterValue
Chemical FormulaC₁₀H₁₅NO₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)10.211
c (Å)12.678
Volume (ų)1104.5
Z4
Flack Parameter0.02(3)

Note: This data is representative and does not correspond to this compound.

Computational and Theoretical Chemistry Studies on 2 Methoxy 2 3 Methoxyphenyl Ethylamine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies of Ground States and Transition States

No published DFT studies specifically investigating the ground states and transition states of 2-Methoxy-2-(3-methoxyphenyl)ethylamine were found.

Ab Initio Methods for High-Accuracy Calculations

There is no available research that employs ab initio methods for high-accuracy calculations on this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

No specific MD simulation studies on the conformational analysis or intermolecular interactions of this compound have been reported in the literature.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

While computational methods are capable of predicting spectroscopic parameters, no studies presenting such predictions for this compound are available.

Computational Modeling of Chiral Recognition and Interactions

There is no documented research on the computational modeling of chiral recognition and interactions involving this compound.

Mechanistic Insights from Computational Modeling

Due to the absence of the aforementioned computational studies, no mechanistic insights derived from computational modeling of this compound can be provided.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Approaches and Catalyst Systems

The efficient and stereocontrolled synthesis of 2-Methoxy-2-(3-methoxyphenyl)ethylamine is a foundational challenge that opens the door to its further study and application. Future research will likely focus on adapting and optimizing existing methodologies for phenethylamine (B48288) synthesis, as well as developing entirely new catalytic systems.

Modern synthetic strategies for structurally similar β-phenethylamines involve techniques like Ni/photoredox cross-electrophile coupling of aliphatic aziridines with aryl iodides, which provides a mild and modular route to these valuable scaffolds. nih.govacs.org Research could be directed toward developing a convergent synthesis where the key C-N and C-C bonds are formed with high chemo- and regioselectivity. Another promising area is the use of chemoenzymatic routes, which can offer excellent stereoselectivity in the formation of chiral amine centers. mdpi.com

Key areas for synthetic exploration include:

Asymmetric Synthesis: Developing methods to control the stereochemistry at the C2 position is crucial. This could involve substrate-controlled approaches, chiral catalysts, or the use of chiral auxiliaries that are later cleaved.

Catalyst Development: The exploration of novel transition metal catalysts (e.g., palladium, nickel, copper) or organocatalysts could lead to more efficient and environmentally benign synthetic pathways. For instance, palladium-catalyzed intramolecular coupling has been used to synthesize 1,3-oxazepines from a related compound, 2-(3-methoxyphenyl)ethylamine, indicating the potential for palladium catalysis in manipulating such structures. fishersci.ca

One-Pot Procedures: Designing multi-step reactions that can be carried out in a single reaction vessel ("one-pot" synthesis) would improve efficiency and reduce waste, a strategy that has been successfully applied to the synthesis of related compounds like 2-(2-methoxyphenoxy)ethylamine. google.com

Table 1: Potential Synthetic Strategies and Catalysts

Synthetic Strategy Catalyst/Reagent Type Potential Advantages Key Research Challenge
Reductive Amination Metal hydrides (e.g., NaBH₃CN), H₂/Pd, C Readily available starting materials (ketones). Control of stereoselectivity at the new chiral center.
Asymmetric Hydrogenation Chiral Rhodium or Iridium complexes High enantioselectivity. Synthesis of the appropriate prochiral precursor.
Cross-Electrophile Coupling Nickel/Photoredox catalysts Mild conditions, broad substrate scope. nih.govacs.org Adaptation for α-functionalized aziridines or equivalents.
Nucleophilic Addition Organometallic reagents to imines Versatile for introducing aryl groups. Stereocontrol during the addition step.

| Chemoenzymatic Synthesis | Transaminases, Lyases | High stereoselectivity, green chemistry. mdpi.com | Enzyme screening and optimization for the specific substrate. |

Expanding the Scope of Chiral Auxiliary Applications

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org Given that this compound is a chiral amine, its enantiomerically pure forms are prime candidates for development as novel chiral auxiliaries. Chiral amines and their derivatives, such as those derived from pseudoephedrine or phenylglycinol, are cornerstones of this field. nih.gov

Future research could involve:

Synthesis and Resolution: The first step would be to develop a scalable synthesis of the racemic compound and an efficient method for resolving it into its constituent enantiomers.

Auxiliary Design: The resolved amine could be attached to various prochiral substrates (e.g., carboxylic acids, ketones) to form amides or imines. The stereodirecting ability of the auxiliary would then be evaluated in reactions such as enolate alkylation, aldol (B89426) reactions, and Diels-Alder reactions.

Mechanism of Stereocontrol: Investigating how the methoxy (B1213986) group at the chiral center influences the conformational bias of the auxiliary-substrate conjugate would be crucial. This group could offer unique steric or chelating effects not present in more common auxiliaries, potentially leading to novel selectivity profiles. The development of new auxiliaries is a dynamic field, with ongoing efforts to create more efficient and recyclable options.

Table 2: Potential Applications as a Chiral Auxiliary

Reaction Type Prochiral Substrate Desired Outcome Rationale for Use
Asymmetric Alkylation Carboxylic Acid (as amide) Enantiomerically enriched α-substituted acid Control of enolate formation and electrophile approach.
Asymmetric Aldol Reaction Ketone (as enamine/imine) Diastereo- and enantioselective formation of β-hydroxy ketones Rigid transition state via chelation or steric hindrance.
Asymmetric Conjugate Addition α,β-Unsaturated Ester Enantioselective formation of a new stereocenter at the β-position Shielding one face of the Michael acceptor.

| Asymmetric Diels-Alder | Acrylate (as amide) | Enantiomerically enriched cyclic products | Control over the dienophile's facial selectivity. |

Exploration of New Reactivity Patterns and Derivatizations

The primary amine functionality of this compound is a versatile handle for a wide range of chemical transformations. Exploring its reactivity is essential for creating derivatives with potentially new applications, whether for analytical purposes or as building blocks for more complex molecules.

N-Functionalization: The amine can be readily acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. libretexts.org It can also undergo alkylation, although controlling the degree of alkylation can be a challenge. msu.edu

Derivatization for Analysis: For analytical applications, derivatization is often employed to improve chromatographic separation or detection. Reagents like o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride are commonly used to convert primary amines into fluorescent derivatives suitable for HPLC analysis. nih.govthermofisher.comlibretexts.org

Imination: Reaction with aldehydes and ketones would yield imines (Schiff bases), which are valuable intermediates for synthesizing other amine derivatives via reduction or addition reactions.

Reactivity of the α-Methoxy Group: The methoxy group on the chiral center may influence the reactivity of the amine. For instance, the N-methoxy group in some compounds has been shown to alter the nucleophilicity and electrophilicity of adjacent functional groups, enabling unique transformations. researchgate.net Research into whether the C-methoxy group in the target molecule imparts any unusual stability or reactivity (e.g., formation of oxonium ions under certain conditions) would be a novel area of study.

Table 3: Potential Derivatization Reactions

Reagent Class Resulting Functional Group Purpose / Application
Acid Chlorides / Anhydrides Amide Synthesis of stable derivatives, building blocks. libretexts.org
Sulfonyl Chlorides Sulfonamide Creation of potential biologically active compounds.
Alkyl Halides Secondary/Tertiary Amine Modification of basicity and steric properties. msu.edu
Aldehydes / Ketones Imine (Schiff Base) Intermediate for further synthesis.
Isocyanates / Isothiocyanates Urea / Thiourea Building blocks for medicinal chemistry.

Advanced Computational Methodologies for Prediction and Design

Computational chemistry offers powerful tools to predict the properties of molecules and guide experimental work, saving time and resources. escholarship.org For a novel compound like this compound, in silico methods can provide valuable insights.

Conformational Analysis: The molecule's biological activity and role as a chiral auxiliary are intimately linked to its three-dimensional shape. Computational methods like Density Functional Theory (DFT) can be used to determine the stable conformations and the energy barriers between them, which is crucial for understanding its interactions. researchgate.netbohrium.com

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models and other computational tools can predict physicochemical properties like solubility, pKa, and partition coefficients (logP). escholarship.org These are critical parameters for potential applications in materials science or medicinal chemistry.

Molecular Docking: If the molecule is investigated as a potential bioactive agent, molecular docking simulations can predict how it might bind to biological targets like enzymes or receptors. nih.gov This can help prioritize which biological assays to perform. DFT studies and docking have been successfully combined to investigate the biological potential of other methoxyphenyl derivatives. researchgate.net

Design of Derivatives: Computational approaches can be used to design new derivatives with optimized properties. For example, if the parent molecule shows promise as a chiral auxiliary, computational modeling could help in designing second-generation auxiliaries with enhanced stereoselectivity.

Table 4: Application of Computational Methodologies

Computational Method Objective Predicted Properties / Insights
Density Functional Theory (DFT) Elucidate electronic structure and reactivity. Optimized geometry, HOMO/LUMO energies, electrostatic potential, reaction pathways. bohrium.comresearchgate.net
Molecular Dynamics (MD) Simulate molecular motion over time. Conformational flexibility, solvent interactions, binding stability.
Molecular Docking Predict binding mode to a biological target. Binding affinity scores, key intermolecular interactions (e.g., hydrogen bonds). nih.gov

| QSPR / Machine Learning | Predict physicochemical properties. | pKa, logP, solubility, ADME (Absorption, Distribution, Metabolism, Excretion) properties. escholarship.org |

Q & A

Q. What are the established synthetic routes for 2-Methoxy-2-(3-methoxyphenyl)ethylamine, and how do they compare in terms of yield and purity?

The synthesis of this compound can be achieved via enzymatic transaminase-catalyzed reactions, which offer enantioselective advantages. For example, continuous biocatalytic processes using immobilized enzymes in integrated reactor-crystallizer systems have demonstrated high yields (>90%) and enantiomeric excess (ee >99%) under optimized conditions (e.g., pH 7.5, 30°C) . Traditional chemical synthesis may involve reductive amination of ketone precursors, but this often requires harsh reducing agents (e.g., NaBH4) and yields lower enantiopurity. Methodological validation via HPLC with chiral columns is critical for assessing purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., N–H···O interactions) using SHELXL for refinement .
  • NMR spectroscopy : Analyze methoxy group environments (δ 3.2–3.8 ppm in 1H^1H NMR) and amine proton coupling.
  • Computational modeling : Density Functional Theory (DFT) can predict electronic distributions and optimize crystal packing via graph-set analysis (e.g., R_2$$^2(8) motifs) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .
  • Ventilation : Conduct experiments in fume hoods with ≥100 ft/min airflow to mitigate inhalation risks .
  • Spill management : Absorb leaks with silica gel and neutralize with 5% acetic acid before disposal as hazardous waste .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, particularly in polymorphic forms?

Polymorphism can complicate refinement due to overlapping diffraction peaks. SHELXL’s twin refinement tools are recommended for high-resolution data (e.g., <1.0 Å). Hydrogen-bonding networks may vary between polymorphs, requiring graph-set analysis to distinguish packing motifs (e.g., dimeric vs. chain interactions) . Dynamic disorder in methoxy groups can be modeled using PART instructions in SHELXL .

Q. How should researchers address contradictions in reported spectroscopic or crystallographic data?

Discrepancies often stem from solvent effects or protonation states. For example:

  • NMR shifts : Amine protons may appear broadened in polar solvents (e.g., D2_2O vs. CDCl3_3).
  • X-ray vs. DFT geometries : Compare torsion angles (e.g., C–O–C–Ph) to identify conformational flexibility. Cross-validate with IR spectroscopy (e.g., N–H stretch at ~3350 cm1^{-1}) .

Q. What strategies optimize enantioselective synthesis using transaminases?

  • Enzyme engineering : Site-directed mutagenesis (e.g., altering active-site residues like Lys145) can enhance substrate specificity.
  • Process intensification : Semi-continuous reactive crystallization with in situ product removal improves yield (e.g., 85% conversion in 12 hours) .
  • Co-solvent systems : Adding 10% DMSO increases enzyme stability without compromising activity .

Q. How can researchers validate analytical methods for detecting trace impurities in synthesized batches?

  • LC-MS/MS : Use multiple reaction monitoring (MRM) to identify byproducts (e.g., demethylated analogs).
  • Chiral SFC : Supercritical fluid chromatography achieves baseline separation of enantiomers (resolution >2.0) .
  • Quantitative NMR : Employ internal standards (e.g., 1,3,5-trimethoxybenzene) for purity assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.